molecular formula C8H15NO B087308 Cyclooctanone oxime CAS No. 1074-51-7

Cyclooctanone oxime

Cat. No.: B087308
CAS No.: 1074-51-7
M. Wt: 141.21 g/mol
InChI Key: KTPUHSVFNHULJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooctanone oxime is an organic compound with the molecular formula C₈H₁₅NO. It is a derivative of cyclooctanone, where the carbonyl group is converted into an oxime group. This compound is known for its crystalline structure and is used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

Cyclooctanone oxime is a type of oxime, a class of compounds that have been studied for their significant roles as acetylcholinesterase reactivators . .

Mode of Action

It is known that oximes, in general, can react with aldehydes and ketones to form oximes or hydrazine . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

Oximes have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), serine/threonine kinases glycogen synthase kinase 3 α/β (GSK-3α/β), Aurora A, B-Raf, Chk1, death-associated protein-kinase-related 2 (DRAK2), phosphorylase kinase (PhK), serum and glucocorticoid-regulated kinase (SGK), Janus tyrosine kinase (JAK), and multiple receptor and non-receptor tyrosine kinases . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .

Pharmacokinetics

Its molecular weight is 1412108 , which could influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

It is known that cycloalkanone oximes of ring-size four to fifteen yield lactams upon irradiation in methanol solution . Acyclic ketoximes similarly yield Beckmann-type products in methanol solution .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the Beckmann rearrangements of cyclohexanone oxime and this compound were achieved using a combination of a Brønsted acid and cobalt tetrafluoroborate hexahydrate . Various Brønsted acid catalysts were used to obtain the corresponding lactams in high yields at 80°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctanone oxime can be synthesized through the reaction of cyclooctanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction is as follows:

Cyclooctanone+Hydroxylamine HydrochlorideCyclooctanone Oxime+Water+Sodium Chloride\text{Cyclooctanone} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Sodium Chloride} Cyclooctanone+Hydroxylamine Hydrochloride→Cyclooctanone Oxime+Water+Sodium Chloride

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of reactants and the use of efficient mixing and temperature control to ensure high yields and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Cyclooctanone oxime undergoes various chemical reactions, including:

    Reduction: It can be reduced to cyclooctylamine using reducing agents like lithium aluminum hydride.

    Oxidation: It can be oxidized to cyclooctanone using oxidizing agents such as hydrogen peroxide.

    Substitution: It can participate in substitution reactions where the oxime group is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Reduction: Cyclooctylamine.

    Oxidation: Cyclooctanone.

    Substitution: Depending on the nucleophile, various substituted cyclooctane derivatives.

Scientific Research Applications

Cyclooctanone oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

  • Cyclohexanone oxime
  • Cyclopentanone oxime
  • Cyclododecanone oxime

Cyclooctanone oxime stands out due to its specific reactivity and applications in various fields.

Biological Activity

Cyclooctanone oxime, a cyclic oxime derived from cyclooctanone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects on various biochemical pathways, and relevant case studies.

This compound is classified as an oxime, a compound formed by the reaction of hydroxylamine with ketones or aldehydes. The general formula for oximes is R1R2C=NOH, where R1 and R2 represent hydrocarbon groups. This compound specifically exhibits properties that allow it to act as a reactivator for acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.

Target of Action

Oximes are known to interact with various biological targets, including kinases. This compound has been shown to inhibit several kinases, which play significant roles in cellular signaling pathways. Notably, it has been reported to inhibit:

  • AMP-activated protein kinase (AMPK)
  • Phosphatidylinositol 3-kinase (PI3K)
  • Cyclin-dependent kinases (CDKs)
  • Glycogen synthase kinase 3 (GSK-3α/β)
  • Janus kinase (JAK) family members .

These interactions suggest that this compound may influence processes such as cell proliferation, apoptosis, and metabolic regulation.

Biochemical Pathways

The inhibition of kinases by this compound can lead to significant alterations in cellular functions. For instance:

  • Cell Cycle Regulation : By inhibiting CDKs, this compound may affect the progression of the cell cycle, potentially leading to growth inhibition in cancer cells.
  • Neuroprotection : Its action as an AChE reactivator positions it as a candidate for neuroprotective therapies in conditions like Alzheimer's disease .

Toxicological Studies

Research has indicated that this compound exhibits low toxicity at certain exposure levels. In studies involving animal models, no adverse effects were noted at exposure levels of 0.03 mg/m³. However, higher concentrations did show some toxicity indicators in erythrocytes and other tissues .

Summary of Toxicological Findings

Exposure LevelObserved EffectsNo-Effect Level
0.03 mg/m³No adverse effects-
2,500 ppmErythrocyte toxicityErythrotoxicity
1,250 ppmHepatotoxicity in malesHepatotoxicity
625 ppmNasal olfactory epithelial degenerationNot significantly different from controls

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound derivatives in cancer treatment. For example:

  • Anticancer Activity : A study demonstrated that derivatives of this compound could inhibit the growth of lung cancer cells by inducing apoptosis through the inhibition of specific kinases .
  • Anti-inflammatory Properties : Another research indicated that certain oximes could modulate inflammatory responses by inhibiting leukotriene synthesis and reducing COX-2 expression in hepatoma cells .
  • Beckmann Rearrangement : this compound has also been utilized in synthetic chemistry through the Beckmann rearrangement to produce lactams under mild conditions, showcasing its utility beyond biological activity .

Properties

IUPAC Name

N-cyclooctylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-9-8-6-4-2-1-3-5-7-8/h10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPUHSVFNHULJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NO)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148039
Record name Cyclooctanone, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-51-7
Record name Cyclooctanone, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclooctanone oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclooctanone, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution containing cyclooctanone (12.6 g, 0.1 mol) and hydroxylamine hydrochloride (14.0 g, 0.2 mole) in a mixture of pyridine (40 mL, 0.5 mole) and ethanol (50 mL) was stirred at ambient temperature for about 15 hours. The solvent was then removed by rotary evaporation. The residue was dissolved in diethyl ether (300 mL) then washed with hydrochloric acid (2×100 mL). The aqueous layer was extracted with diethyl ether (2×150 mL). The ether extracts were combined, dried over magnesium sulfate then concentrated to provide cyclooctanone oxime as a white solid.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclooctanone oxime
Reactant of Route 2
Reactant of Route 2
Cyclooctanone oxime
Reactant of Route 3
Cyclooctanone oxime
Reactant of Route 4
Cyclooctanone oxime
Reactant of Route 5
Cyclooctanone oxime
Reactant of Route 6
Cyclooctanone oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.